3-(3-Ethoxyphenyl)-4-fluorobenzoic acid
Description
3-(3-Ethoxyphenyl)-4-fluorobenzoic acid is a fluorinated benzoic acid derivative characterized by a 4-fluoro substituent on the benzene ring and a 3-ethoxyphenyl group attached at the 3-position.
Properties
IUPAC Name |
3-(3-ethoxyphenyl)-4-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-2-19-12-5-3-4-10(8-12)13-9-11(15(17)18)6-7-14(13)16/h3-9H,2H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDLMYWZWYDZDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=C(C=CC(=C2)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40690020 | |
| Record name | 3'-Ethoxy-6-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40690020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261976-38-8 | |
| Record name | 3'-Ethoxy-6-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40690020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Ethoxyphenyl)-4-fluorobenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-ethoxyphenylboronic acid and 4-fluorobenzoic acid.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the reaction of 3-ethoxyphenylboronic acid with 4-fluorobenzoic acid in the presence of a palladium catalyst and a base such as potassium carbonate.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired 3-(3-Ethoxyphenyl)-4-fluorobenzoic acid in high purity.
Industrial Production Methods: While the laboratory synthesis of 3-(3-Ethoxyphenyl)-4-fluorobenzoic acid is well-documented, industrial production methods may involve optimization of reaction conditions to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Ethoxyphenyl)-4-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzoic acid moiety can be substituted with other nucleophiles under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used.
Reduction: Lithium aluminum hydride or borane complexes are effective reducing agents.
Major Products:
Substitution Reactions: Products depend on the nucleophile used.
Esterification: Esters of 3-(3-Ethoxyphenyl)-4-fluorobenzoic acid.
Reduction: 3-(3-Ethoxyphenyl)-4-fluorobenzyl alcohol.
Scientific Research Applications
3-(3-Ethoxyphenyl)-4-fluorobenzoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as improved thermal stability or electronic characteristics.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action of 3-(3-Ethoxyphenyl)-4-fluorobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethoxy and fluorine substituents can influence the compound’s binding affinity and selectivity for its molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-(3-Ethoxyphenyl)-4-fluorobenzoic acid with structurally and functionally related fluorobenzoic acid derivatives, highlighting substituent effects, molecular properties, and applications:
Notes:
- Substituent Effects :
- Ethoxy vs. Alkyl/Acetyl Groups : Ethoxy groups (electron-donating) enhance solubility and metabolic stability compared to hydrophobic alkyl/acetyl groups .
- Fluorine Position : The 4-fluoro substituent (para) in the target compound may improve binding affinity in enzyme pockets compared to meta-fluoro analogs (e.g., 4-Ethoxy-3-fluorobenzoic acid ).
- Halogen vs. Heterocyclic Groups : AG10’s pyrazole-propoxy chain confers specificity for protein targets (e.g., transthyretin), unlike simple aryl-substituted analogs .
Biological Activity :
- Fluorobenzoic acids with bulky substituents (e.g., AG10’s pyrazole group) show enhanced selectivity in clinical studies , while smaller substituents (e.g., ethyl or acetyl) are often intermediates in drug synthesis .
- Halogenated derivatives (e.g., 3-(3-chloro-5-methylphenyl)-4-fluorobenzoic acid ) exhibit improved pharmacokinetic profiles due to increased lipophilicity and resistance to oxidative metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
